molecular formula C23H30N2O5S B2968008 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isobutoxybenzenesulfonamide CAS No. 922098-11-1

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isobutoxybenzenesulfonamide

Cat. No. B2968008
CAS RN: 922098-11-1
M. Wt: 446.56
InChI Key: BLDDSEXANQMADB-UHFFFAOYSA-N
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Description

The compound is a chemical entity with a mass of 484.164±0 daltons . Its chemical formula is C₂₃H₂₇F₃N₂O₄S . The canonical SMILES representation is CCN1C2=C (C=C (C=C2)N (CC (F) (F)F)S (=O) (=O)C3=CC (=C (C=C3)C)C)OCC (C1=O) ©C .


Molecular Structure Analysis

The compound’s InChI representation is InChI=1S/C23H27F3N2O4S/c1-6-27-19-10-8-17 (12-20 (19)32-14-22 (4,5)21 (27)29)28 (13-23 (24,25)26)33 (30,31)18-9-7-15 (2)16 (3)11-18/h7-12H,6,13-14H2,1-5H3 . This indicates the presence of various functional groups and the overall structure of the molecule.


Physical And Chemical Properties Analysis

The compound has a mass of 484.164±0 daltons . Its chemical formula is C₂₃H₂₇F₃N₂O₄S . The canonical SMILES and InChI representations provide information about its molecular structure .

Scientific Research Applications

Carbonic Anhydrase Inhibitors

A study conducted by Sapegin et al. (2018) discovered that unprotected primary sulfonamide groups facilitate ring-forming cascades leading to polycyclic [1,4]oxazepine-based carbonic anhydrase inhibitors. These compounds demonstrated strong inhibition of therapeutically relevant human carbonic anhydrases due to the primary sulfonamide functionality, which plays a dual role in enabling [1,4]oxazepine ring construction and acting as a zinc-binding group when employed as carbonic anhydrase inhibitors (Sapegin et al., 2018).

Endothelin Antagonists

Murugesan et al. (1998) identified biphenylsulfonamides as a novel series of endothelin-A (ETA) selective antagonists. Through structural modification, they achieved improved binding and functional activity, leading to the development of an orally active endothelin antagonist with significant in vivo activity in inhibiting the pressor effect caused by an ET-1 infusion in rats (Murugesan et al., 1998).

properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-4-(2-methylpropoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O5S/c1-6-25-20-12-7-17(13-21(20)30-15-23(4,5)22(25)26)24-31(27,28)19-10-8-18(9-11-19)29-14-16(2)3/h7-13,16,24H,6,14-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDDSEXANQMADB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OCC(C)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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